molecular formula C10H10O4 B1202853 2,4,8-Trihydroxy-1-tetralone, cis-(-)- CAS No. 88899-02-9

2,4,8-Trihydroxy-1-tetralone, cis-(-)-

Cat. No. B1202853
CAS RN: 88899-02-9
M. Wt: 194.18 g/mol
InChI Key: FHAMKLIXDLEUPK-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,8-Trihydroxy-1-tetralone, cis-(-)- is a natural product found in Talaromyces diversus and Aspergillus diversus with data available.

Scientific Research Applications

Synthesis and Conformational Analysis

2,4,8-Trihydroxy-1-tetralone, cis-(-)-, and related compounds have been explored in synthesis and conformational analysis studies. Delgado et al. (1988) conducted a study on the synthesis and conformational analysis of several cis- and trans-2-amino-1,2,3,4-tetrahydro-1-naphthalenols, including the introduction of nitrogen atoms and stereoselective reduction processes (Delgado et al., 1988).

Microbial Reduction and Asymmetric Synthesis

The compound's derivatives have been used in microbial reduction to produce optically active tetralins, which are valuable asymmetric synthons in chemistry. Buisson et al. (1994) demonstrated this by reducing 2-carboxyethyl-1-tetralones using yeast strains and filamentous fungi (Buisson et al., 1994).

Tetracyclic Triterpene Synthesis

In the synthesis of tetracyclic triterpenes, cis- and trans-3a,9b-dimethyl derivatives of 7-methoxy-1,3,3a,4,5,9b-hexahydrobenz[e]inden-2-one have been synthesized from 6-methoxy-1-tetralone. This synthesis has implications for lanostane–cycloartane group triterpene production (Packer & Whitehurst, 1978).

Diastereoselective and Enantioselective Reduction

The compound has been involved in studies focusing on diastereoselective and enantioselective reductions, providing a convenient entry into various synthetic pathways. Kündig and Enríquez-García (2008) explored the chemistry of tetralin-1,4-dione, demonstrating its applications in synthesis (Kündig & Enríquez-García, 2008).

Antidepressant Synthesis

One significant application of 2,4,8-Trihydroxy-1-tetralone, cis-(-)- is in the synthesis of antidepressants. Vukics et al. (2002) reported an improved industrial synthesis of sertraline hydrochloride, an effective antidepressant, using derivatives of this compound (Vukics et al., 2002).

Asymmetric Synthesis in Biochemical Pathways

The compound has been used in asymmetric synthesis of natural cis-dihydroarenediols, indicating its importance in biochemical pathways and potentially in drug discovery. Saha, Müller, and Husain (2019) described its use in NADPH-dependent tetrahydroxynaphthalene reductase of Magnaporthe grisea (Saha, Müller, & Husain, 2019).

properties

CAS RN

88899-02-9

Product Name

2,4,8-Trihydroxy-1-tetralone, cis-(-)-

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(2R,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m0/s1

InChI Key

FHAMKLIXDLEUPK-JGVFFNPUSA-N

Isomeric SMILES

C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@@H]1O)O

SMILES

C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O

Canonical SMILES

C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O

Other CAS RN

110901-28-5
137623-31-5

synonyms

2,4,8-THTO
2,4,8-trihydroxy-1-tetralone
2,4,8-trihydroxy-1-tetralone, trans-(+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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